molecular formula C19H25N3O6 B11182090 Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-2-morpholino-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-2-morpholino-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B11182090
M. Wt: 391.4 g/mol
InChI Key: ZWKBYKAJACRJQX-UHFFFAOYSA-N
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Description

Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(3-ethoxy-4-hydroxyphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as ethyl acetoacetate, 3-ethoxy-4-hydroxybenzaldehyde, and morpholine.

    Condensation Reaction: The initial step involves a condensation reaction between ethyl acetoacetate and 3-ethoxy-4-hydroxybenzaldehyde in the presence of a base to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with morpholine under controlled conditions to form the pyrimidine ring.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-(3-ethoxy-4-hydroxyphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(4-hydroxyphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
  • Ethyl 6-(3-methoxy-4-hydroxyphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the ethoxy group, which may impart distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C19H25N3O6

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H25N3O6/c1-3-27-14-11-12(5-6-13(14)23)16-15(18(25)28-4-2)17(24)21-19(20-16)22-7-9-26-10-8-22/h5-6,11,15-16,23H,3-4,7-10H2,1-2H3,(H,20,21,24)

InChI Key

ZWKBYKAJACRJQX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(C(=O)NC(=N2)N3CCOCC3)C(=O)OCC)O

Origin of Product

United States

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